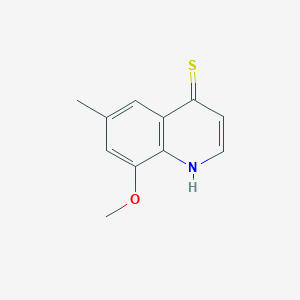

8-Methoxy-6-methylquinoline-4(1H)-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

8-methoxy-6-methyl-1H-quinoline-4-thione |

InChI |

InChI=1S/C11H11NOS/c1-7-5-8-10(14)3-4-12-11(8)9(6-7)13-2/h3-6H,1-2H3,(H,12,14) |

InChI Key |

YXNJZTHVZHHYQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NC=CC2=S |

Origin of Product |

United States |

Tautomeric Equilibrium and Advanced Structural Elucidation of Quinoline 4 1h Thiones

Detailed Analysis of Thione-Thiol Tautomerism in Quinoline-4(1H)-thiones

The tautomerism in quinoline-4(1H)-thiones involves the migration of a proton between the nitrogen atom at position 1 and the sulfur atom at position 4. This results in an equilibrium between the 8-Methoxy-6-methylquinoline-4(1H)-thione and its isomeric form, 8-Methoxy-6-methylquinoline-4-thiol. Generally, for heterocyclic thioamides, the thione form is thermodynamically more stable and predominates in most conditions. nih.gov

The preference for one tautomer over the other is dictated by a combination of electronic and structural factors.

Electronic Effects of Substituents : The electronic nature of the substituents on the quinoline (B57606) ring is crucial.

The 8-methoxy group is a strong electron-donating group through resonance. It increases the electron density of the aromatic system, which can stabilize the positive charge that develops on the ring in certain resonance structures of both tautomers.

The position of the tautomeric equilibrium is highly sensitive to the surrounding solvent environment. The polarity of the solvent can preferentially stabilize one tautomer over the other. nih.gov

The thione tautomer is generally more polar than the thiol tautomer due to the larger dipole moment associated with the C=S bond and the N-H group.

Polar solvents , particularly those capable of hydrogen bonding (protic solvents), are expected to stabilize the more polar thione form to a greater extent. beilstein-journals.orgmdpi.com This leads to a shift in the equilibrium in favor of the thione tautomer.

In non-polar solvents , the energy difference between the tautomers is reduced, and the relative population of the less polar thiol form may increase. nih.gov

The expected trend for this compound is that an increase in solvent polarity will favor the thione form.

Table 1: Expected Influence of Solvent on the Tautomeric Equilibrium of this compound

| Solvent | Polarity | Expected Predominant Tautomer |

|---|---|---|

| Hexane | Non-polar | Thiol form present in higher proportion |

| Chloroform | Moderately Polar | Thione form favored |

| Acetonitrile | Polar Aprotic | Thione form strongly favored |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Thione form strongly favored |

Experimental Methodologies for Tautomeric Form Determination

A definitive characterization of the tautomeric equilibrium requires the use of various spectroscopic techniques, each providing unique insights into the molecular structure in different states of matter.

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the spectra of the two forms are typically distinct. nih.gov

¹H NMR : In the thione form, a signal corresponding to the N-H proton would be observed, which is typically broad and exchangeable with deuterium. The thiol form would instead show a characteristic S-H proton signal, usually at a different chemical shift. By integrating the signals corresponding to each tautomer, their relative ratio in a given solvent can be determined. For a related compound, 4-chloro-8-methylquinoline-2(1H)-thione, ¹H-NMR analysis in DMSO revealed a thione to thiol ratio of 3:2. mdpi.com

¹³C NMR : The chemical shift of the C4 carbon is a key indicator. In the thione form, this carbon is part of a C=S double bond and is expected to be significantly deshielded (appear at a higher ppm value). In the thiol form, it is a C-S single bond within an aromatic ring and would be more shielded. Studies on analogous quinolin-4(1H)-ones have shown that the C4 signal is a reliable marker for distinguishing between the keto and enol forms. researchgate.netnuph.edu.ua

Table 2: Hypothetical NMR Chemical Shifts for Key Atoms in the Tautomers of this compound

| Tautomer | Key Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thione | N1-H | 12.0 - 14.0 | - |

| Thiol | S-H | 7.0 - 9.0 | - |

| Thione | C 4 | - | 180 - 200 |

IR spectroscopy is particularly useful for identifying the dominant tautomer in the solid state. uc.pt The two tautomers have distinct vibrational modes that can be easily distinguished.

Thione Form : The spectrum would be characterized by the presence of a strong absorption band for the C=S (thiocarbonyl) stretch, typically found in the region of 1100-1250 cm⁻¹. Additionally, N-H stretching and bending vibrations would be present.

Thiol Form : This tautomer would lack the C=S and N-H signals. Instead, its spectrum would show a weak S-H stretching band around 2550-2600 cm⁻¹ and a C=N stretching vibration within the aromatic system.

For the analogous quinolin-4(1H)-ones, IR spectra confirm the predominance of the keto form in the solid state by showing a distinct C=O stretching band and the absence of an O-H peak. researchgate.net A similar result is expected for this compound, with the thione form likely being dominant in the crystalline state.

Table 3: Characteristic Infrared Absorption Frequencies for Tautomeric Forms

| Vibrational Mode | Tautomeric Form | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Thione | 3100 - 3300 |

| C=S stretch | Thione | 1100 - 1250 |

| S-H stretch | Thiol | 2550 - 2600 |

Mass spectrometry (MS) allows for the study of tautomerism in the gas phase, where intermolecular interactions are minimized. The mass spectrum of a compound undergoing tautomerism is often a superposition of the fragmentation patterns of both coexisting forms.

By analyzing the specific fragment ions, it may be possible to deduce the presence of each tautomer. For instance:

The thiol tautomer could be identified by a characteristic loss of a sulfhydryl radical (·SH).

The thione tautomer might exhibit a different primary fragmentation pathway, such as the loss of CO or CS fragments.

The relative abundances of fragment ions specific to each tautomer can be used to estimate the position of the tautomeric equilibrium in the gas phase, assuming their ionization and fragmentation efficiencies are comparable.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-Methoxy-6-methylquinoline-4-thiol |

| Quinolin-4(1H)-one |

Advanced Spectroscopic Characterization Techniques in Quinoline 4 1h Thione Research

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of newly synthesized chemical entities by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a compound, a critical step in its structural elucidation. For 8-Methoxy-6-methylquinoline-4(1H)-thione, HRMS would be employed to verify its elemental composition of C11H11NOS.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule. The ability of HRMS to measure mass to within a few parts per million (ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Isotopic Mass Calculation for this compound

| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 205.056135 |

An experimental HRMS measurement for this compound would be expected to yield a value that matches this theoretical mass with minimal error, typically less than 5 ppm, thus confirming its elemental formula.

Elucidation of Fragmentation Patterns for Structural Information

Mass spectrometry, particularly when coupled with techniques that induce fragmentation, is invaluable for deducing a molecule's structure. The fragmentation pattern serves as a molecular fingerprint, providing information about the connectivity of atoms and the stability of various substructures.

While specific fragmentation data for this compound is not detailed in the available literature, patterns can be inferred from studies on closely related quinolinethione analogs. mdpi.comresearchgate.net Research on compounds like 8-methyl-4-sulfanylquinoline-2(1H)-thione has shown that the molecular ion peak is often highly stable and may appear as the base peak in the spectrum. mdpi.com

For this compound (M.W. 205.06), the molecular ion ([M]+•) would be expected at m/z 205. Key fragmentation pathways would likely involve the cleavage of the methoxy (B1213986) and methyl substituents. Common fragmentation steps for related aromatic and heterocyclic compounds include:

Loss of a methyl radical (•CH3): Cleavage of the methoxy group could lead to a fragment at m/z 190.

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting ion could expel CO, a common fragmentation for methoxy-aromatic compounds, leading to a fragment at m/z 162.

Loss of a sulfhydryl radical (•SH): Fission of the C=S bond or rearrangement followed by cleavage could result in the loss of •SH, yielding a fragment at m/z 172.

These proposed fragmentation pathways help in confirming the presence and location of the various functional groups attached to the quinoline (B57606) core.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Description of Loss |

|---|---|---|

| 205 | [C11H11NOS]+• | Molecular Ion ([M]+•) |

| 190 | [M - CH3]+ | Loss of a methyl radical from the methoxy group |

| 172 | [M - SH]+ | Loss of a sulfhydryl radical |

| 162 | [M - CH3 - CO]+ | Subsequent loss of carbon monoxide |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions (e.g., π→π transitions)*

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions.

The core structure is the quinoline ring system, which is an aromatic heterocycle. This extended π-conjugated system is the primary chromophore, giving rise to intense π→π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In quinoline derivatives, these transitions typically result in multiple strong absorption bands in the UV region.

The presence of heteroatoms (N, O, S) with non-bonding electron pairs (lone pairs) introduces the possibility of n→π* transitions. These transitions, which involve promoting a non-bonding electron into a π* antibonding orbital, are generally of much lower intensity than π→π* transitions. The thione group (C=S) and the nitrogen and oxygen atoms all possess lone pairs that can participate in such transitions.

The substituents on the quinoline ring, namely the electron-donating methoxy (-OCH3) and methyl (-CH3) groups, act as auxochromes. They modify the absorption characteristics of the primary chromophore by extending the conjugation and altering the energy levels of the molecular orbitals, typically causing a shift of the absorption maxima to longer wavelengths (bathochromic shift).

Investigation of Solvent and Substituent Effects on Absorption Maxima

The position (λmax) and intensity of absorption bands in a UV-Vis spectrum are sensitive to the molecular environment and structure.

Solvent Effects: The interaction between the solute molecule and solvent molecules can alter the energy difference between the ground and excited electronic states, a phenomenon known as solvatochromism. The resulting shift in the absorption maximum can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

For a molecule like this compound, which possesses polar groups (C=S, N, OCH3), the choice of solvent is expected to have a significant impact.

Non-polar solvents (e.g., hexane, cyclohexane) provide a baseline spectrum with minimal solute-solvent interaction.

Polar aprotic solvents (e.g., acetonitrile, DMF) can stabilize the ground and excited states to different extents through dipole-dipole interactions, often leading to shifts in λmax.

Polar protic solvents (e.g., ethanol (B145695), methanol, water) can engage in hydrogen bonding with the nitrogen, oxygen, or sulfur atoms. nih.gov Hydrogen bonding can significantly stabilize the non-bonding orbitals, often resulting in a hypsochromic (blue) shift for n→π* transitions. Conversely, π→π* transitions may exhibit a bathochromic shift in polar solvents. Studies on similar heterocyclic compounds have demonstrated that solvent polarity can influence absorption spectra. researchgate.netijcce.ac.ir

Table 3: Expected Solvatochromic Shifts for this compound Transitions

| Transition Type | Solvent Polarity Increase | Typical Shift | Reason |

|---|---|---|---|

| π→π | Increasing | Bathochromic (Red Shift) | The excited state is often more polar than the ground state and is thus stabilized more by polar solvents. |

| n→π | Increasing | Hypsochromic (Blue Shift) | Polar (especially protic) solvents stabilize the ground state's non-bonding electrons via H-bonding, increasing the energy gap to the excited state. |

Substituent Effects: Substituents on the quinoline ring play a crucial role in tuning the electronic absorption properties. The methoxy (-OCH3) and methyl (-CH3) groups at the 8- and 6-positions, respectively, are both electron-donating groups. The methoxy group, in particular, donates electron density to the aromatic ring through resonance (a +M effect), while the methyl group donates through induction (a +I effect).

This increased electron density generally raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). The result is a smaller HOMO-LUMO energy gap, which corresponds to the absorption of lower-energy, longer-wavelength light. Therefore, the presence of the 8-methoxy and 6-methyl groups is expected to cause a bathochromic shift in the π→π* absorption bands compared to the unsubstituted quinoline-4(1H)-thione. This principle is widely observed in substituted aromatic systems. nih.gov

Advanced Applications and Emerging Research Directions for Quinoline 4 1h Thiones

Applications in Materials Science Research

There is no specific information available in the reviewed literature regarding the application of 8-Methoxy-6-methylquinoline-4(1H)-thione in materials science.

Exploration of Functionalization Potential for Integration into Advanced Materials

Detailed studies on the functionalization of this compound for the purpose of integration into advanced materials have not been identified in the available scientific literature. Research on related quinoline (B57606) structures suggests that the quinoline core can be a versatile scaffold for functionalization; however, without specific studies on this compound, any discussion would be speculative.

Investigation of Antioxidant Properties in Material Degradation Prevention

No specific investigations into the antioxidant properties of this compound and its potential role in preventing material degradation were found. While some quinoline derivatives have been explored for their antioxidant capabilities, this has not been specifically documented for the 8-methoxy-6-methyl variant.

Role as Precursors and Intermediates for Advanced Organic Synthesis

The role of this compound as a specific precursor or intermediate in advanced organic synthesis is not detailed in the currently accessible body of scientific work. The synthesis and reactions of other quinoline thiones are documented, but this specific compound's utility as a building block for more complex molecules remains an area without significant published research.

Development of Novel Heterocyclic Scaffolds and Chemical Probes Based on Quinoline-4(1H)-thiones

While the development of novel heterocyclic scaffolds and chemical probes from quinoline derivatives is an active area of research, there is no specific information on the use of this compound for these purposes. The unique substitution pattern of this molecule could theoretically lead to novel structures, but such research has not been published in the sources reviewed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-6-methylquinoline-4(1H)-thione, and how can its purity be verified?

- Synthesis : A common approach involves cyclocondensation of substituted quinoline precursors with sulfurizing agents. For example, sodium sulfide (Na₂S) in dry DMF under reflux can introduce the thione moiety, as demonstrated in analogous quinoline-thione syntheses . Hydroxylamine hydrochloride may further stabilize intermediates during thiolation .

- Purity Verification : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Confirm via melting point analysis and FT-IR to detect characteristic thione (C=S) stretches near 1200–1250 cm⁻¹ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and methyl (-CH₃) groups at δ ~2.5 ppm. The thione sulfur does not directly appear in NMR but influences neighboring proton shifts (e.g., quinoline H-3 and H-5) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, loss of methoxy (–OCH₃, 31 Da) or methyl (–CH₃, 15 Da) groups aids structural validation .

Q. What preliminary biological activities have been reported for quinoline-4(1H)-thione derivatives?

- Antimicrobial Screening : Analogous compounds, such as 6-amino-3-hydroxyiminomethylquinoline-2(1H)-thione, show activity against Staphylococcus aureus (MIC = 8 µg/mL) via membrane disruption .

- Anticancer Potential : Thione derivatives inhibit P-glycoprotein (e.g., IC₅₀ = 1.2 µM for 6-methoxy-2-arylquinolines), suggesting utility in multidrug resistance reversal .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under varying conditions?

- Solvent and Catalyst Optimization : Replace DMF with DMAc to reduce side reactions. Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in aryl-substituted derivatives .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during azide introduction minimize decomposition, as seen in 4-azidoquinoline-thione syntheses .

Q. How to resolve contradictions in spectroscopic data for quinoline-thione derivatives?

- Case Study : Conflicting 1H NMR signals for methyl groups (e.g., δ 1.81 ppm vs. δ 2.5 ppm) may arise from conformational flexibility or solvent effects (DMSO-d6 vs. CDCl₃). Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methoxy vs. methyl positioning) via single-crystal diffraction, as applied to 8-methoxy-dithioloquinoline derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in quinoline-thione analogs?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃) at C-2 to enhance thione stability and bioactivity. Compare with 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline derivatives .

- In Silico Modeling : Perform molecular docking to assess binding to biological targets (e.g., P-glycoprotein) using software like AutoDock Vina. Validate with experimental IC₅₀ values from ATPase assays .

Q. How to address challenges in the regioselective functionalization of the quinoline-thione scaffold?

- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to selectively deprotonate C-3 or C-5 positions, followed by electrophilic quenching (e.g., alkyl halides) .

- Protection/Deprotection : Temporarily protect the thione moiety as a thioether (e.g., using methyl iodide) to enable C-8 methoxy group modification, then regenerate the thione with Na₂S .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.